N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(hexyloxy)benzyl chloride with 2-(2-phenoxyethoxy)aniline under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups within the compound.
Scientific Research Applications
N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline can be compared with other similar compounds such as:
N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline: This compound has a similar structure but with a different substitution pattern on the benzyl group.
This compound: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-2-3-4-10-19-29-25-17-15-23(16-18-25)22-28-26-13-8-9-14-27(26)31-21-20-30-24-11-6-5-7-12-24/h5-9,11-18,28H,2-4,10,19-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBBRLMOHQOOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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